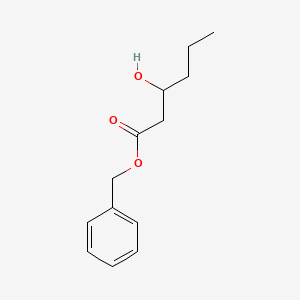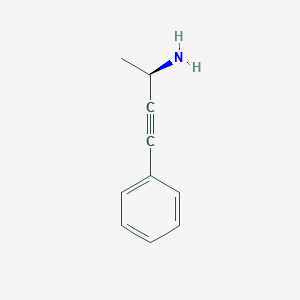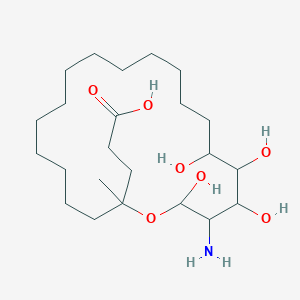
Benzyl 3-hydroxyhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-hydroxyhexanoate is an organic compound that belongs to the ester family It is characterized by the presence of a benzyl group attached to the ester functional group, which is further connected to a 3-hydroxyhexanoate moiety
準備方法
Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxyhexanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 3-hydroxyhexanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve greener and more sustainable production processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of benzyl 3-hydroxyhexanol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Benzyl 3-oxohexanoate.
Reduction: Benzyl 3-hydroxyhexanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in polymer formulations.
作用機序
The mechanism of action of benzyl 3-hydroxyhexanoate largely depends on its hydrolysis to release benzyl alcohol and 3-hydroxyhexanoic acid. These hydrolysis products can interact with various molecular targets and pathways:
Benzyl Alcohol: Acts as a local anesthetic and antimicrobial agent.
3-Hydroxyhexanoic Acid: Participates in metabolic pathways, potentially influencing lipid metabolism and energy production.
類似化合物との比較
Benzyl 3-hydroxybutyrate: Similar structure but with a shorter carbon chain.
Benzyl 3-hydroxyvalerate: Similar structure with a five-carbon chain.
Benzyl 3-hydroxyheptanoate: Similar structure with a longer carbon chain.
Uniqueness: Benzyl 3-hydroxyhexanoate is unique due to its specific chain length, which can influence its physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
179177-73-2 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
benzyl 3-hydroxyhexanoate |
InChI |
InChI=1S/C13H18O3/c1-2-6-12(14)9-13(15)16-10-11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3 |
InChIキー |
WGZJLHUFMGYAGA-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC(=O)OCC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)


![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)


![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)

![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)

